molecular formula C19H21N3O B2717727 N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide CAS No. 915927-30-9

N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide

Cat. No.: B2717727
CAS No.: 915927-30-9
M. Wt: 307.397
InChI Key: YXJDYGKVDLKPOF-UHFFFAOYSA-N
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Description

N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a synthetic benzimidazole derivative supplied for research purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities and its utility in drug discovery . Compounds based on this core structure are frequently investigated for their potential to interact with various enzymes and cellular receptors. Research into related cationic amphiphilic drugs has shown that such compounds can inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis, providing a model for studying this form of drug toxicity . Furthermore, benzimidazole derivatives are explored in advanced therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation . This makes this compound a valuable chemical tool for researchers in areas such as mechanism-of-action studies, toxicology profiling, and the development of novel therapeutic modalities.

Properties

IUPAC Name

N-methyl-N-[[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-8-4-5-9-16(14)12-22-18-11-7-6-10-17(18)20-19(22)13-21(3)15(2)23/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJDYGKVDLKPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .

Scientific Research Applications

N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer effects . The compound may bind to DNA or proteins, interfering with their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Heterocycle Substituents on Acetamide/Nitrogen Key Functional Groups Reference
Compound A Benzimidazole N-methyl, 2-methylbenzyl Acetamide, benzyl N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Phenyl, naphthoxy-methyl Acetamide, triazole, naphthyl ether
N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) Benzimidazole Tosyl, phenyl Acetamidine, sulfonamide
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (I) Benzothiazole Adamantyl, methoxy Acetamide, adamantane
2-{4-[(1-(p-chlorobenzoyl)benzimidazol-2-yl-thio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (17) Benzimidazole + Triazole p-Nitrophenyl, p-chlorobenzoyl-thio Acetamide, triazole, benzoylthioether

Key Observations:

  • Heterocycle Diversity: Compound A’s benzimidazole core is distinct from triazole (e.g., 6a ) or benzothiazole (e.g., I ) analogs. Benzimidazoles are known for hydrogen-bonding capabilities and aromatic stacking, which can enhance receptor binding compared to triazoles or benzothiazoles.
  • In contrast, analogs like 6a use naphthoxy-methyl groups for extended π-π interactions, while 17 employs a p-chlorobenzoyl-thio moiety for electronic modulation.
  • Acetamide Modifications : Compound A’s N-methylation may reduce metabolic susceptibility compared to secondary amides (e.g., 5a ).

Biological Activity

N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide, with the CAS number 915927-30-9, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19_{19}H21_{21}N3_{3}O
  • Molecular Weight : 307.4 g/mol
  • Structural Features : The compound features a benzodiazole moiety which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing benzodiazole structures exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM)Reference
MCF-7 (Breast Cancer)25.7 ± 1.38
HCT-116 (Colorectal)60.4 ± 1.98

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported. For example, compounds derived from similar structural frameworks have been tested for their ability to inhibit elastase, an enzyme associated with inflammation and tissue damage.

Compound Enzyme Target IC50_{50} (µM)
N-methyl-N-(benzodiazol)Elastase60.4
Oleanolic AcidElastase25.7

These results indicate a potential for developing therapeutic agents targeting elastase-related pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged from related studies:

  • Cell Cycle Arrest : Some benzodiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.

Case Studies and Research Findings

A significant body of research has focused on the biological activities of benzodiazole derivatives, including this compound:

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzodiazole derivatives against MCF-7 and HCT-116 cell lines. The results demonstrated that certain modifications to the benzodiazole structure significantly enhanced cytotoxicity.

Study 2: Anti-inflammatory Properties

Another research effort highlighted the anti-inflammatory potential of similar compounds through their inhibitory action on elastase and other inflammatory mediators, suggesting therapeutic applications in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for N-methyl-N-({1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A common approach includes:

  • Step 1 : Alkylation of 1,3-benzodiazole with 2-methylbenzyl chloride to introduce the (2-methylphenyl)methyl group.
  • Step 2 : N-methylation of the benzodiazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF).
  • Step 3 : Acetamide formation via nucleophilic substitution between the methylated benzodiazole intermediate and chloroacetamide derivatives.

Key factors influencing yield include:

  • Temperature control : Excessive heat during alkylation can lead to side reactions (e.g., over-alkylation) .
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in polar aprotic solvents .
  • Purification : Column chromatography or recrystallization from ethanol is critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • X-ray crystallography : Resolves 3D conformation, including torsional angles of the benzodiazole and acetamide moieties. SHELXL software (v.2015+) refines crystallographic data, with typical R-values < 0.05 for high-resolution structures .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for N-methyl groups (δ 2.8–3.1 ppm) and benzyl protons (δ 4.5–5.0 ppm).
    • ¹³C NMR : Acetamide carbonyl resonance at δ 168–170 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~380–400 Da) with <2 ppm error .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme inhibition : Tested against targets like elastase (IC₅₀ determination) using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Val-AMC) .
  • Antiviral screening : Similar benzimidazole derivatives show activity against HCV via NS5B polymerase inhibition; protocols involve replicon assays in Huh-7 cells .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize its electronic properties for target binding?

  • Methodology : B3LYP/6-31G(d) calculations predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Exact exchange terms improve accuracy for thermochemical properties (e.g., Gibbs free energy of binding) .
  • Applications :
    • Charge distribution maps guide modifications to enhance hydrogen bonding with protease active sites (e.g., elastase S1 pocket) .
    • Transition state modeling identifies steric clashes in benzodiazole-amide conformers .

Q. How can crystallographic data discrepancies (e.g., R-factor outliers) be resolved?

  • Data validation : Cross-check using multiple software (SHELXL, Olex2) to detect twinning or disorder. For example, triclinic systems (space group P1) may require anisotropic displacement parameter refinement .
  • Contradiction analysis : If R-values exceed 0.1, re-examine data collection (e.g., crystal decay during synchrotron exposure) or apply TWINLAW for twinned crystals .

Q. What strategies improve synthetic yield and purity in scaled-up reactions?

  • Design of Experiments (DoE) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading to optimize via response surface methodology.
  • Byproduct mitigation :
    • Use scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
    • Monitor reaction progress via inline FTIR to halt at peak product concentration .
  • Scale-up protocols : Continuous flow reactors reduce side reactions (e.g., hydrolysis) compared to batch methods .

Q. How can mechanistic studies elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to immobilized enzymes (e.g., elastase).
  • Molecular dynamics (MD) simulations : GROMACS simulations (50 ns trajectories) reveal stable binding poses in aqueous environments .
  • Mutagenesis studies : Replace key residues (e.g., His57 in elastase) to validate hydrogen bonding or π-π stacking interactions .

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